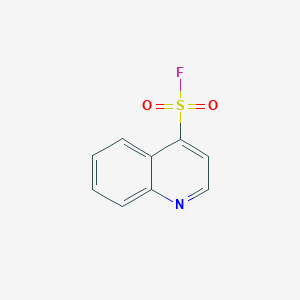
Quinoline-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-4-sulfonyl fluoride is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonyl fluoride functional group attached at the fourth position of the quinoline ring. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed quinoline ring. One common method is the reaction of quinoline-4-sulfonyl chloride with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: Quinoline-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Cross-Coupling: Biaryl quinoline derivatives.
科学的研究の応用
Quinoline-4-sulfonyl fluoride has diverse applications in scientific research:
作用機序
The mechanism of action of quinoline-4-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: By inhibiting key enzymes, this compound can disrupt various biological pathways, leading to its therapeutic effects.
類似化合物との比較
Quinoline-4-sulfonyl fluoride can be compared with other quinoline derivatives and sulfonyl fluoride compounds:
生物活性
Quinoline-4-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Overview of Quinoline Derivatives
Quinoline and its derivatives, including this compound, are known for their extensive range of biological activities. These compounds have been studied for their potential applications in treating various diseases, including cancer, malaria, and neurodegenerative disorders. The sulfonamide moiety, particularly when combined with quinoline structures, has shown promise in enhancing biological activity against multiple targets.
Biological Activities
1. Anticancer Activity
Quinoline derivatives have been reported to exhibit significant anticancer properties. For instance, camptothecin, a well-known quinoline derivative, targets DNA topoisomerase I and has been pivotal in cancer therapy . this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Antimicrobial Properties
This compound demonstrates antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
3. Neuroprotective Effects
Recent research highlights the neuroprotective potential of quinoline derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has been identified as a potential inhibitor of key enzymes involved in these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO-B) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Quinoline derivatives act as inhibitors for enzymes like AChE and MAO-B, which are crucial in neurotransmitter regulation .
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes .
Data Tables
The following table summarizes some key biological activities associated with this compound and related compounds:
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| This compound | Antibacterial | |
| This compound | Antifungal | |
| Quinoline derivatives | Neuroprotective | |
| Camptothecin | Antitumor |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- Neuroprotection Assessment : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential role as a neuroprotective agent.
特性
IUPAC Name |
quinoline-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHDCOFBIOZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














